![molecular formula C24H20N2O B4729532 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B4729532.png)
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine
Overview
Description
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is an organic compound with the molecular formula C24H20N2O. It is a member of the perimidine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound is notable for its unique structural features, which include a benzyloxy group attached to a phenyl ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine typically involves a multi-step process. One common method starts with the reaction of 4-benzyloxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired perimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives without the benzyloxy group.
Substitution: Various substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemical Applications
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, such as:
- Oxidation : The benzyloxy group can be oxidized to form a benzoic acid derivative.
- Reduction : The compound can be reduced to yield simpler phenyl derivatives.
- Substitution Reactions : The phenyl ring can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation.
Biological Applications
Research has indicated that this compound possesses potential biological activities , particularly in the following areas:
- Antimicrobial Properties : Studies have shown that derivatives of perimidine compounds exhibit significant antimicrobial activity against various pathogens. For instance, pyrimidine derivatives have been documented as effective antibacterial agents .
- Anticancer Activity : The unique structural features of this compound suggest potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological exploration .
Medicinal Applications
The compound's structural characteristics position it as a promising candidate for medicinal chemistry:
- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor, influencing various biochemical pathways. Molecular docking studies have been conducted to elucidate its binding affinity with specific proteins .
- Therapeutic Potential : Ongoing investigations aim to explore its efficacy as a therapeutic agent due to its unique properties that may modulate biological responses.
Case Studies and Research Findings
Several studies have highlighted the applications and mechanisms of action for this compound:
- Antimicrobial Efficacy : A study demonstrated that related perimidine compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
- Molecular Docking Studies : Research employing molecular docking simulations revealed insights into how this compound interacts with target enzymes, providing a basis for its use in drug design .
- Therapeutic Investigations : Ongoing research aims to identify its role in treating various diseases by modulating enzyme activity or receptor interactions, potentially leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(benzyloxy)phenyl]ethanol: Similar in structure but with an ethanol group instead of the perimidine ring.
4-(benzyloxy)phenol: Lacks the perimidine ring, making it less complex.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the perimidine ring.
Uniqueness
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is unique due to its fused bicyclic structure containing nitrogen atoms, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzyloxy-substituted compounds, making it a valuable molecule for various research applications .
Biological Activity
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is a heterocyclic compound characterized by a unique perimidine core, which contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. The structural features of this compound, particularly the presence of benzyloxy and methoxy substituents, enhance its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C24H20N2O
- Molecular Weight : Approximately 382.5 g/mol
- Structural Features : The compound consists of a fused ring system with nitrogen atoms, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group facilitates hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and SiHa (cervical cancer).
- Results : It demonstrated potent inhibitory effects on these cell lines, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Mechanism : The presence of the benzyloxy group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.
- Findings : Preliminary results suggest that it may inhibit the growth of both gram-positive and gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on A549 lung cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : Flow cytometry analysis revealed significant apoptosis induction, with an increased percentage of cells in the G0/G1 phase and a decrease in the G2/M phase compared to untreated controls .
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
MCF-7 | 5.23 | More effective |
A549 | 3.65 | Comparable |
HCT-116 | 4.50 | Less effective |
SiHa | 4.17 | Comparable |
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial efficacy against Staphylococcus aureus:
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-2-6-17(7-3-1)16-27-20-14-12-19(13-15-20)24-25-21-10-4-8-18-9-5-11-22(26-24)23(18)21/h1-15,24-26H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALGIRLJULBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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